molecular formula C15H23NO2 B2537542 Tert-butyl (3S)-3-amino-5-phenylpentanoate CAS No. 1918188-02-9

Tert-butyl (3S)-3-amino-5-phenylpentanoate

Cat. No. B2537542
CAS RN: 1918188-02-9
M. Wt: 249.354
InChI Key: CXOLINPKXKVZAR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S)-3-amino-5-phenylpentanoate, also known as tert-leucine, is a non-proteinogenic amino acid. It is widely used in the field of organic chemistry, biochemistry, and pharmaceutical research. Tert-leucine is synthesized by the reaction of tert-butyl acrylate with phenylalanine-derived imine.

Mechanism of Action

Tert-leucine acts as a substrate for enzymes that catalyze peptide bond formation. It is incorporated into peptides and peptidomimetics, which can bind to target proteins and modulate their activity. Tert-leucine-containing peptides and peptidomimetics can also act as inhibitors of enzymes.
Biochemical and physiological effects:
Tert-leucine-containing peptides and peptidomimetics can have various biochemical and physiological effects, depending on their target proteins. They can act as agonists, antagonists, or inhibitors of target proteins. Tert-leucine-containing peptides and peptidomimetics can also have improved stability and bioavailability compared to natural peptides.

Advantages and Limitations for Lab Experiments

Tert-leucine is a versatile building block for the synthesis of peptides and peptidomimetics. It can be easily incorporated into peptides and peptidomimetics using standard solid-phase peptide synthesis protocols. However, the synthesis of Tert-butyl (3S)-3-amino-5-phenylpentanoate can be challenging, and the yield of the reaction can be low under certain conditions.

Future Directions

1. Development of new methods for the synthesis of Tert-butyl (3S)-3-amino-5-phenylpentanoate with improved yield and efficiency.
2. Exploration of the use of Tert-butyl (3S)-3-amino-5-phenylpentanoate in the synthesis of macrocyclic peptides and peptidomimetics.
3. Investigation of the use of Tert-butyl (3S)-3-amino-5-phenylpentanoate-containing peptides and peptidomimetics as therapeutics for various diseases.
4. Development of new techniques for the characterization of Tert-butyl (3S)-3-amino-5-phenylpentanoate-containing peptides and peptidomimetics.
5. Study of the effect of Tert-butyl (3S)-3-amino-5-phenylpentanoate on the conformation and stability of peptides and peptidomimetics.

Synthesis Methods

Tert-leucine can be synthesized by the reaction of tert-butyl acrylate with phenylalanine-derived imine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the reaction is dependent on the reaction conditions, such as temperature, time, and concentration of reagents.

Scientific Research Applications

Tert-leucine is used in the synthesis of peptides and peptidomimetics. It is used as a building block in the synthesis of cyclic peptides and peptidomimetics. Tert-leucine is also used in the synthesis of inhibitors of enzymes, such as proteases and kinases. It is used as a substrate for the synthesis of β-lactam antibiotics.

properties

IUPAC Name

tert-butyl (3S)-3-amino-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOLINPKXKVZAR-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S)-3-amino-5-phenylpentanoate

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